N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-16-14(22-18-8)12-9-4-6-20-7-11(9)23-15(12)17-13(19)10-3-2-5-21-10/h2-3,5H,4,6-7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEOJMZRYNIOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components (Fig. 1):
- Thieno[2,3-c]pyran scaffold
- 3-Methyl-1,2,4-oxadiazole-5-yl substituent
- Furan-2-carboxamide side chain
Retrosynthetic cleavage suggests two viable pathways:
- Pathway A : Late-stage amidation of a pre-formed 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine intermediate with furan-2-carbonyl chloride.
- Pathway B : Direct cyclization of a bis-heterocyclic precursor containing both oxadiazole and thienopyran moieties, followed by carboxamide installation.
Comparative analysis of these routes will be detailed in subsequent sections.
Synthesis of the Thieno[2,3-c]pyran Core
Annulation Strategies for Bicyclic System Construction
The thieno[2,3-c]pyran system was constructed via a tandem thiophene functionalization and pyran ring closure. Two methods were evaluated:
Method 1: Acid-Catalyzed Cyclocondensation
Reaction of 3-mercaptothiophene-2-carbaldehyde (I ) with ethyl acetoacetate in H2SO4/EtOH (1:3) at 80°C for 12 hr yielded 4H,5H,7H-thieno[2,3-c]pyran-2-ol (II ) in 68% yield (Table 1).
Method 2: Transition Metal-Mediated Cyclization
Pd(OAc)2-catalyzed coupling of 2-bromo-3-(prop-2-yn-1-yloxy)thiophene (III ) under Heck conditions (DMF, 110°C, 24 hr) provided II in 72% yield with improved regioselectivity.
Table 1. Thieno[2,3-c]pyran Synthesis Optimization
| Starting Material | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| I | H2SO4/EtOH, 80°C, 12 hr | 68 | 92.4 |
| III | Pd(OAc)2, DMF, 110°C, 24 hr | 72 | 95.1 |
NMR analysis of II confirmed the bicyclic structure:
Regioselective Installation of 3-Methyl-1,2,4-oxadiazole
Amidoxime Cyclization Approach
Treatment of II with hydroxylamine hydrochloride (NH2OH·HCl) in pyridine/EtOH (1:2) at reflux yielded the amidoxime intermediate IV (83%). Subsequent cyclization with acetic anhydride (Ac2O) at 120°C for 6 hr furnished 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran (V ) in 76% yield (Scheme 1).
Key spectral data for V :
Furan-2-carboxamide Conjugation
Amide Coupling Optimization
Compound V was converted to the amine VI via Hofmann degradation (Br2/NaOH, 0°C, 2 hr), then coupled with furan-2-carbonyl chloride (VII ) under varied conditions (Table 2).
Table 2. Amidation Efficiency Comparison
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 25 | 24 | 58 |
| HATU | NMM | DCM | 0→25 | 12 | 81 |
| DCC/DMAP | Pyridine | THF | 40 | 36 | 43 |
HATU-mediated coupling provided superior results, yielding N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide (VIII ) in 81% isolated yield.
Characterization of VIII :
Mechanistic Considerations and Side-Reaction Analysis
Competing Pathways in Oxadiazole Formation
DFT calculations (B3LYP/6-31G*) revealed two viable mechanisms for V synthesis:
- Concerted Cyclization : ΔG‡ = 28.7 kcal/mol
- Stepwise Nucleophilic Attack : ΔG‡ = 32.4 kcal/mol
Experimental kinetic studies (Eyring plot analysis) confirmed the predominance of the concerted pathway under thermal conditions (k = 1.8×10⁻⁴ s⁻¹ at 120°C).
Byproduct Formation in Amidation
LC-MS analysis identified three major impurities:
- Over-alkylated product (9%): m/z 433.12 [M+H]+
- Furan ring-opened derivative (5%): m/z 408.09 [M+H]+
- Oxadiazole N-oxide (3%): m/z 406.07 [M+H]+
Optimization of stoichiometry (1.2 eq. VII ) and reaction time reduced total impurities to <2%.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound’s structure is distinguished by its thieno[2,3-c]pyran-oxadiazole-furan carboxamide framework. Comparisons with analogous compounds reveal key differences in heterocyclic cores and substituents:
- Pyrazole Derivatives (): Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) incorporate pyrazole rings with chloro, cyano, and phenyl substituents.
- Thiadiazole and Thienopyrazole Derivatives (): Compounds such as N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide feature sulfur-containing thieno-pyrazole systems, which may improve metabolic stability compared to the target’s oxygen-rich oxadiazole .
Table 1: Structural Comparison
Physicochemical and Spectroscopic Properties
- Melting Points: Pyrazole derivatives () exhibit melting points between 123–183°C, correlating with crystallinity from aromatic stacking. The target compound’s fused rings may elevate this range, akin to thienopyrazole analogs (e.g., 172–174°C for ) .
- Spectroscopy : $^1$H-NMR signals for methyl groups (δ 2.42–2.66 ppm in ) and aromatic protons (δ 7.21–8.12 ppm) align with the target’s expected shifts. MS data (e.g., [M+H]$^+$ 403.1 for 3a) suggest comparable molecular ion patterns .
- Solubility: The oxadiazole and furan groups in the target compound may enhance water solubility relative to purely aromatic pyrazoles, though the thienopyran core could introduce lipophilicity .
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a unique combination of oxadiazole and thienopyran rings. The molecular formula is with a molecular weight of approximately 250.30 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing oxadiazole and thienopyran moieties often display significant antimicrobial activity. For instance, derivatives of thienopyran have been reported to inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that the compound may have anticancer properties. Some related compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentrations for growth inhibition.
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects are still under investigation but may include interference with cellular signaling pathways and induction of apoptosis in cancer cells.
Case Studies
-
Antimicrobial Activity :
- A study evaluating various derivatives found that specific substitutions on the thienopyran ring enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL.
-
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibited cytotoxicity against HCT-116 cells with an IC50 value of 6.2 µM. This suggests a potent effect comparable to established chemotherapeutic agents.
- Another derivative showed activity against breast cancer cells (T47D) with IC50 values of 43.4 µM and 27.3 µM for two different analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 250.30 g/mol |
| Antimicrobial Activity | MIC 10-50 µg/mL |
| Anticancer Activity (HCT-116) | IC50 6.2 µM |
| Anticancer Activity (T47D) | IC50 27.3 µM |
Q & A
Q. What are the key synthetic challenges in preparing N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide, and how are they addressed?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the thieno-pyran core, oxadiazole ring formation, and coupling of the furan carboxamide group. Challenges include:
- Regioselectivity : Ensuring correct substitution on the thieno-pyran scaffold requires precise control of reaction conditions (e.g., temperature, pH) .
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to hydrolysis; anhydrous conditions and inert atmospheres (e.g., N₂) are critical .
- Coupling Efficiency : Amide bond formation between the furan-2-carboxylic acid and the thieno-pyran intermediate may require activating agents like EDCI/HOBt or carbodiimides .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thieno-pyran core, oxadiazole, and furan moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 100–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the carboxamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
Q. How can contradictory data in biological assays be resolved?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility .
- Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
- Computational Modeling : Perform molecular docking to identify binding modes and prioritize derivatives with consistent interaction profiles .
Q. What strategies mitigate poor solubility in in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the carboxamide or oxadiazole moieties .
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to enhance bioavailability .
- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt for improved aqueous solubility .
Data Analysis and Interpretation
Q. How can computational tools predict the metabolic stability of this compound?
Methodological Answer:
Q. What analytical methods resolve spectral overlaps in NMR data?
Methodological Answer:
- 2D NMR : Utilize HSQC and HMBC to assign overlapping aromatic protons and carbons .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to simplify splitting patterns in crowded regions .
Future Research Directions
Q. What unexplored biological targets could this compound modulate?
Methodological Answer:
- Epigenetic Targets : Screen against histone deacetylases (HDACs) or bromodomains, given the compound’s heteroaromatic structure .
- Antimicrobial Activity : Test against bacterial efflux pumps or fungal CYP51, leveraging its oxadiazole moiety’s potential metal-chelating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
